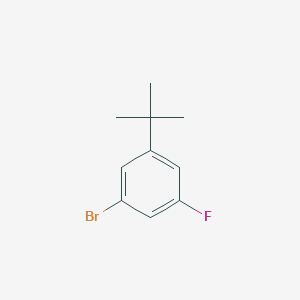

1-Bromo-3-(tert-butyl)-5-fluorobenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a benzene (B151609) ring, are fundamental building blocks in contemporary organic synthesis. Their importance lies in their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond in aryl halides allows for their participation in numerous cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal in the construction of complex organic molecules.

Overview of Fluorinated and Brominated Arenes as Versatile Precursors

Within the family of aryl halides, fluorinated and brominated arenes hold a special place due to their distinct reactivity profiles. The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of the resulting molecules. Fluorine-containing compounds are prevalent in medicinal chemistry, often enhancing metabolic stability and bioavailability.

Brominated arenes, on the other hand, are highly valued for their utility in cross-coupling reactions and for the formation of organometallic reagents. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to transition metal catalysts, such as palladium, initiating catalytic cycles for bond formation. Furthermore, brominated arenes readily react with metals like magnesium to form Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds.

Contextualizing 1-Bromo-3-(tert-butyl)-5-fluorobenzene within the Field of Polyhalogenated Aromatics

This compound is a polyhalogenated aromatic compound, a class of molecules that feature more than one halogen atom. The specific arrangement of a bromine atom, a fluorine atom, and a bulky tert-butyl group on the benzene ring gives this molecule a unique set of properties. The fluorine and bromine atoms provide two distinct points of reactivity, allowing for selective chemical transformations. The tert-butyl group imparts significant steric hindrance, which can influence the regioselectivity of reactions, directing incoming reagents to specific positions on the aromatic ring. This combination of features makes this compound a valuable and versatile precursor for the synthesis of highly substituted and complex aromatic compounds.

Chemical and Physical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its specific chemical and physical properties. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrF |

| Molecular Weight | 231.10 g/mol |

| Appearance | Not specified |

| CAS Number | 1123172-38-2 |

This data is compiled from publicly available chemical databases.

Synthetic Utility and Reactivity

The synthetic utility of this compound is primarily derived from the presence of the bromo and fluoro substituents on the aromatic ring. These groups allow for a range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Precursor in Cross-Coupling Reactions

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. It is anticipated that this compound would readily participate in reactions such as the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of substituted biphenyls. nih.gov For instance, the general reaction of a fluorinated aryl bromide with an arylboronic acid can be carried out using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent mixture like water and dioxane at elevated temperatures. nih.gov

Formation of Organometallic Reagents

The carbon-bromine bond in this compound is also susceptible to the formation of organometallic reagents, most notably Grignard reagents. wisc.eduadichemistry.com The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, would yield the corresponding arylmagnesium bromide. wisc.eduadichemistry.com This Grignard reagent is a potent nucleophile and can be used in a wide array of subsequent reactions, including the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide. wisc.edu The bulky tert-butyl group on the ring may influence the stability and reactivity of the resulting Grignard reagent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZOQSYMVSKUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250682 | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-38-2 | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Bromo 3 Tert Butyl 5 Fluorobenzene

Regioselective Bromination Approaches to Fluorinated Aryl Systems

A primary strategy for synthesizing 1-bromo-3-(tert-butyl)-5-fluorobenzene involves the regioselective bromination of a suitable precursor, such as 1-(tert-butyl)-3-fluorobenzene. The success of this approach hinges on controlling the position of the incoming bromine atom.

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity

When 1-(tert-butyl)-3-fluorobenzene is subjected to bromination, the substituents' directing effects converge. The fluorine atom at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The tert-butyl group at C1 directs to the C2, C4, and C6 positions. The position most activated and sterically accessible is C5 (which is para to the tert-butyl group and ortho to the fluorine atom). Therefore, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) in the presence of a suitable catalyst is expected to yield the desired this compound with high regioselectivity. organic-chemistry.orgnsf.govresearchgate.net

Table 1: Directing Effects of Substituents in the Bromination of 1-(tert-butyl)-3-fluorobenzene

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| tert-Butyl | C1 | Activating (Inductive) | Ortho, Para | High at Ortho (C2, C6) |

| Fluorine | C3 | Deactivating (Inductive) | Ortho, Para (Resonance) | Low |

Directed Ortho Metalation (DoM) Strategies and Halogen-Dance Pathways

Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity. stackexchange.comchemicalbook.com In this strategy, a directing metalation group (DMG) chelates with an organolithium reagent, directing deprotonation to the adjacent ortho position. Fluorine is recognized as a potent, albeit sometimes overlooked, directing group in metalation reactions. nih.govresearchgate.net

A plausible DoM strategy for this synthesis could involve the lithiation of a precursor like 1-bromo-3-fluorobenzene (B1666201). The fluorine atom can direct the lithiation to the C2 position. However, to achieve the target structure, a more strategic precursor would be 1-(tert-butyl)-3-fluorobenzene. Here, the fluorine atom at C3 would direct lithiation to the C2 or C4 position. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would introduce the bromine atom. The regioselectivity between the C2 and C4 positions would depend on reaction conditions and the steric influence of the tert-butyl group.

The halogen-dance reaction is another, though more complex, potential pathway. researchgate.netrsc.org This base-catalyzed isomerization involves the migration of a halogen atom to a more thermodynamically stable position on the aromatic ring via an arylanion intermediate. rsc.orggoogle.com One could envision a scenario where an isomeric precursor, such as 1-bromo-3-(tert-butyl)-2-fluorobenzene, undergoes a halogen-dance rearrangement to furnish the desired 1,3,5-substituted pattern, driven by the relief of steric strain or favorable electronic arrangements. However, controlling the outcome of halogen-dance reactions can be challenging, often leading to product mixtures. google.com

Fluorination Techniques for Brominated Aryl Systems

An alternative synthetic approach involves introducing the fluorine atom onto a pre-functionalized brominated aromatic ring.

Balz-Schiemann and Related Diazotization Reactions

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgscribd.com This reaction proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orguwindsor.ca

To synthesize this compound using this method, the required starting material is 3-bromo-5-(tert-butyl)aniline. guidechem.comaobchem.comnih.gov This aniline (B41778) derivative can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄) or its salts to form the corresponding diazonium tetrafluoroborate. Gentle heating of this isolated salt then leads to the loss of nitrogen gas and boron trifluoride, yielding the desired aryl fluoride (B91410). nih.govresearchgate.net While effective, this method requires the synthesis and handling of potentially unstable diazonium salts.

Table 2: Key Steps of the Balz-Schiemann Reaction for this compound

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 3-bromo-5-(tert-butyl)aniline, NaNO₂, HBF₄ | 3-bromo-5-(tert-butyl)benzenediazonium tetrafluoroborate |

| 2 | Fluoro-dediazoniation | Heat | This compound |

Nucleophilic Aromatic Substitution (SNAr) with Fluorinating Reagents

Nucleophilic aromatic substitution (SNAr) is another method for introducing fluorine. wikipedia.org This reaction typically requires an aromatic ring activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The target molecule, this compound, lacks such strong activating groups.

A hypothetical SNAr approach could start with a precursor like 1,3-dibromo-5-(tert-butyl)benzene. The goal would be to selectively replace one of the bromine atoms with fluorine using a nucleophilic fluoride source like potassium fluoride. However, without activating groups, this substitution is generally very difficult to achieve and would likely require harsh reaction conditions (high temperatures and pressures). Furthermore, controlling the selectivity to replace only one bromine atom would be challenging. In SNAr reactions on activated systems, fluoride is often a better leaving group than bromide, which complicates the strategy of replacing a bromide with a fluoride. stackexchange.comlibretexts.org Therefore, SNAr is generally not considered an efficient or practical route for the synthesis of this particular compound.

Introduction of the tert-Butyl Moiety

A third synthetic strategy involves introducing the tert-butyl group onto a pre-existing 1-bromo-3-fluorobenzene scaffold. The most common method for this transformation is the Friedel-Crafts alkylation. researchgate.net This reaction involves treating the aromatic substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net

The regiochemical outcome of this alkylation is determined by the directing effects of the bromo and fluoro substituents already on the ring. Both bromine and fluorine are deactivating ortho, para-directors. nih.govsavemyexams.com

Bromine at C1: Directs to positions C2, C4, and C6.

Fluorine at C3: Directs to positions C2, C4, and C6.

The C4 and C6 positions are electronically favored by both halogens. However, the C2 position is sterically hindered by the adjacent bromine atom. The C4 position is para to the bromine and ortho to the fluorine, while the C6 position is ortho to the bromine. Given that the tert-butyl group is very bulky, substitution is likely to occur at the less sterically hindered C4 or C6 positions. To obtain the desired this compound, the tert-butyl group needs to be introduced at the C5 position. This position is meta to both the bromo and fluoro groups and is therefore electronically disfavored under standard Friedel-Crafts conditions. Consequently, direct Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene is not a suitable method for preparing the target compound due to unfavorable regioselectivity. Alternative, multi-step strategies would be required to install the tert-butyl group at the desired C5 position.

Friedel-Crafts Alkylation on Halogenated and Fluorinated Aromatic Rings

Direct Friedel-Crafts alkylation is a cornerstone of aromatic chemistry for installing alkyl groups. However, its application to the synthesis of this compound is severely limited by the directing effects of the existing halogen substituents. pitt.edu Both the bromo and fluoro groups are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves on the aromatic ring. libretexts.orgpressbooks.puborganicchemistrytutor.com In a precursor such as 1-bromo-3-fluorobenzene, all ortho and para positions (C2, C4, C6) are activated relative to the meta positions. The desired C5 position is meta to both the bromo and fluoro substituents, making it electronically disfavored for electrophilic attack.

Consequently, a direct Friedel-Crafts tert-butylation on a 1-bromo-3-fluorobenzene substrate would not yield the desired product in any significant amount. google.com To overcome this regiochemical barrier, alternative methods that achieve a "contra-Friedel-Crafts" substitution pattern have been developed. One such advanced strategy involves a sequence of directed metallation followed by sulfinylation. This process yields a sulfoxide (B87167) intermediate which can then undergo an ipso-nucleophilic aromatic substitution with tert-butyllithium. rsc.org This sequence allows for the installation of the tert-butyl group at a position that is inaccessible through classical electrophilic substitution.

Another consideration in Friedel-Crafts chemistry is the potential for rearrangement and the possibility of dealkylation. For instance, the bromination of 1,3,5-tri-tert-butylbenzene (B73737) in the presence of iron can lead to the displacement of one tert-butyl group, yielding 1-bromo-3,5-di-tert-butylbenzene. researchgate.net This highlights the reversibility and complexity of Friedel-Crafts systems, further complicating their use for precise synthesis of polysubstituted aromatics.

Coupling Reactions Involving tert-Butyl Sources

Modern cross-coupling reactions offer powerful and regioselective methods for forming carbon-carbon bonds, providing a viable alternative to classical electrophilic substitutions. Palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose. wikipedia.org

A plausible strategy using this approach would involve a dihalogenated fluorobenzene (B45895) precursor, such as 1,5-dibromo-3-fluorobenzene or 1-bromo-3-fluoro-5-iodobenzene, which can be selectively coupled with a tert-butyl nucleophile. The greater reactivity of the iodo-substituent or the differential reactivity of the bromo-substituents in the presence of specific catalysts allows for a single, controlled introduction of the tert-butyl group.

The Negishi coupling, for example, utilizes an organozinc reagent, such as tert-butylzinc chloride, which can be coupled with an aryl halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.gov Similarly, the Suzuki-Miyaura coupling can employ a tert-butylboronic acid derivative, like B-tert-butyl-9-borabicyclo[3.3.1]nonane (B-tert-butyl-9-BBN), to transfer the tert-butyl group to the aromatic ring. nih.gov The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to achieve high yield and selectivity.

| Coupling Reaction | tert-Butyl Source | Aryl Halide Precursor Example | Typical Catalyst System |

|---|---|---|---|

| Negishi Coupling | tert-Butylzinc chloride | 1-Bromo-3-fluoro-5-iodobenzene | Pd(OAc)₂ / CPhos |

| Suzuki-Miyaura Coupling | B-tert-butyl-9-BBN | 1,5-Dibromo-3-fluorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ |

Multi-Step Synthesis Pathways from Simpler Precursors

Given the challenges of direct substitution, multi-step pathways are often the most practical routes to this compound. These pathways can be categorized as either stepwise functionalization sequences or convergent strategies.

Stepwise Functionalization Sequences

Stepwise functionalization involves the sequential introduction or modification of functional groups on a simple starting material. This approach allows for the careful construction of the desired substitution pattern by leveraging the directing effects of each group at each stage.

One documented synthetic route begins with 4-tert-butylphenol (B1678320). chemicalbook.com This four-step sequence is thought to proceed through the following transformations:

Bromination: Electrophilic bromination of 4-tert-butylphenol occurs ortho to the strongly activating hydroxyl group to form 2-bromo-4-tert-butylphenol.

Functional Group Manipulation: The hydroxyl group is converted into a better leaving group, for example, a triflate.

Benzyne (B1209423) Formation: Treatment with a strong, non-nucleophilic base like n-butyllithium induces elimination, forming a highly reactive tert-butyl-substituted benzyne intermediate.

Fluoride Trapping: The benzyne intermediate is then trapped with a fluoride source to install the fluorine atom, leading to the final product after subsequent bromination or rearrangement if necessary to achieve the 1,3,5-pattern.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | 4-tert-Butylphenol | Br₂ / Solvent | 2-Bromo-4-tert-butylphenol |

| 2 | Hydroxyl Activation | 2-Bromo-4-tert-butylphenol | Triflic anhydride (B1165640) / Base | 2-Bromo-4-tert-butylphenyl triflate |

| 3 | Elimination (Benzyne formation) | 2-Bromo-4-tert-butylphenyl triflate | n-BuLi | 4-tert-Butylbenzyne |

| 4 | Nucleophilic Addition/Functionalization | 4-tert-Butylbenzyne | Fluoride source, then Bromination | This compound |

An alternative stepwise approach involves the use of Sandmeyer-type reactions. pku.edu.cnnih.govnih.gov This strategy could start with a precursor like 3-tert-butyl-5-fluoroaniline. The amino group can be converted into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst to yield the target compound. The main challenge in this route is the synthesis of the aniline precursor itself.

Convergent Synthesis Strategies

For a relatively small molecule like this compound, a fully convergent synthesis is less common but conceptually possible. A hypothetical convergent disconnection could involve the coupling of two fragments: a C4 fragment containing the tert-butyl group and a C2 fragment. More realistically, it might involve the reaction of a pre-formed organometallic reagent with a complex electrophile.

For instance, a plausible convergent strategy could be designed around an alkyne cyclotrimerization reaction. researchgate.net In this scenario, a di-yne containing the bromo and fluoro functionalities could be co-trimerized with an alkyne bearing a tert-butyl group, although controlling the regioselectivity of such a reaction would be a significant challenge. A more straightforward convergent approach would resemble a late-stage cross-coupling reaction, where a complex, pre-synthesized tert-butyl organometallic reagent is coupled with a bromofluorobenzene derivative. This blurs the line between stepwise functionalization and true convergent synthesis but adheres to the principle of combining significant fragments.

Reaction Chemistry and Transformational Scope of 1 Bromo 3 Tert Butyl 5 Fluorobenzene

Cross-Coupling Reactions at the Bromine Center

The bromine atom in 1-Bromo-3-(tert-butyl)-5-fluorobenzene is the primary site for cross-coupling reactions, offering a versatile handle for the introduction of various organic fragments. The electronic environment of the C-Br bond, influenced by the meta-directing tert-butyl and fluoro substituents, is expected to be amenable to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would provide a direct route to a variety of substituted biaryl compounds.

The choice of palladium catalyst and ligand is crucial for achieving high yields and efficiencies in Suzuki-Miyaura couplings. For an aryl bromide like this compound, common palladium sources such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) would likely be effective. The selection of the ligand is critical to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (P(tBu)₃) or phosphine ligands like SPhos and XPhos, are often employed to enhance the catalytic activity for sterically hindered or electronically deactivated aryl bromides. The bulky tert-butyl group on the substrate may necessitate the use of such ligands to promote efficient coupling.

The Suzuki-Miyaura reaction is known for its broad tolerance of functional groups, allowing for the coupling of a wide range of boronic acids and their ester derivatives. It is anticipated that this compound could be successfully coupled with various arylboronic acids, including those bearing both electron-donating and electron-withdrawing substituents. Heteroarylboronic acids would also be expected to be viable coupling partners, leading to the synthesis of diverse biaryl and heteroaryl-aryl structures. The reaction with vinylboronic acids or their esters would provide access to styrenyl derivatives.

Table 1: Postulated Suzuki-Miyaura Coupling Partners for this compound

| Boronic Acid/Ester Partner | Expected Product Structure |

| Phenylboronic acid | 3-(tert-butyl)-5-fluoro-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | 3-(tert-butyl)-5-fluoro-4'-methoxy-1,1'-biphenyl |

| 3-Pyridinylboronic acid | 3-(3-(tert-butyl)-5-fluorophenyl)pyridine |

| Vinylboronic acid pinacol ester | 1-(tert-butyl)-3-fluoro-5-vinylbenzene |

Note: This table represents expected products based on general Suzuki-Miyaura reaction principles, as specific experimental data for this compound is not available.

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods for C-C bond formation, enabling the introduction of alkenyl and alkynyl groups, respectively.

In a Heck reaction, this compound would be expected to react with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, in the presence of a palladium catalyst and a base. This would lead to the formation of substituted stilbenes and cinnamates.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the direct alkynylation of the this compound core, providing access to a range of arylalkyne derivatives.

Table 2: Postulated Heck and Sonogashira Coupling Partners for this compound

| Coupling Partner | Reaction Type | Expected Product Structure |

| Styrene | Heck | 1-(tert-butyl)-3-fluoro-5-styrylbenzene |

| Methyl acrylate | Heck | Methyl 3-(3-(tert-butyl)-5-fluorophenyl)acrylate |

| Phenylacetylene | Sonogashira | 1-(tert-butyl)-3-fluoro-5-(phenylethynyl)benzene |

| 1-Hexyne | Sonogashira | 1-(1-(tert-butyl)-3-fluorobenzene-5-yl)hexyne |

Note: This table represents expected products based on general Heck and Sonogashira reaction principles, as specific experimental data for this compound is not available.

Palladium-catalyzed domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures. While no specific domino processes involving this compound have been reported, its structure suggests potential for such transformations. For example, a domino Heck-Suzuki or Sonogashira-cyclization sequence could be envisioned with appropriately functionalized coupling partners, leading to the formation of polycyclic aromatic or heterocyclic systems. The development of such processes would be a valuable extension of the synthetic utility of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the arylation of amines with aryl halides, offering a broad substrate scope under relatively mild conditions compared to classical methods like nucleophilic aromatic substitution. wikipedia.orgrug.nl The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired aryl amine and regenerate the active catalyst. wikipedia.orglibretexts.org

This compound is a suitable electrophilic partner for Buchwald-Hartwig amination, reacting with a wide array of primary and secondary amines to furnish N-(3-(tert-butyl)-5-fluorophenyl) substituted amines. The selection of catalyst, ligand, and base is critical for achieving high efficiency. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, are capable of coupling both acyclic and cyclic secondary amines, as well as various primary amines. rug.nlorganic-chemistry.org

For a typical reaction, this compound would be combined with the desired amine in the presence of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos). A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine coordinated to the palladium center. nih.gov

The table below illustrates representative conditions for the Buchwald-Hartwig amination of an aryl bromide like this compound with model primary and secondary amines.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Amine Type | Amine Example | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Primary | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 |

| Secondary | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |

The substrate, this compound, is achiral and thus does not possess any stereocenters. Consequently, stereochemical considerations in its Buchwald-Hartwig amination arise only when the amine coupling partner is chiral or prochiral.

If a chiral amine is used, the reaction will proceed at the nitrogen atom, which is typically not a stereocenter. Therefore, the existing stereochemistry of the amine is generally retained, leading to the formation of a single diastereomer or enantiomer of the N-arylated product without erosion of enantiomeric excess. nih.gov

In cases involving a prochiral secondary amine coupled with a chiral palladium catalyst (formed from a chiral phosphine ligand like BINAP), an asymmetric Buchwald-Hartwig amination can occur. snnu.edu.cn This can lead to the formation of a new stereocenter, resulting in an enantioenriched product. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center during the C-N bond-forming reductive elimination step.

Negishi and Stille Coupling Applications

Beyond C-N bond formation, the carbon-bromine bond of this compound is readily functionalized through palladium-catalyzed carbon-carbon bond-forming reactions such as the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org To utilize this compound in this context, it would serve as the electrophile, reacting with a pre-formed organozinc species (R-ZnX). The reaction is catalyzed by a palladium(0) complex, often with phosphine ligands, and provides a powerful method for creating new C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov The functional group tolerance of organozinc reagents makes this a particularly versatile method. nih.gov

The Stille coupling employs an organostannane reagent (R-SnR'₃) as the nucleophilic partner. organic-chemistry.orgwikipedia.org this compound can be effectively coupled with various aryl-, vinyl-, or alkylstannanes. libretexts.org The reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org The mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The table below outlines typical components for these cross-coupling reactions.

Table 2: General Parameters for Negishi and Stille Couplings

| Reaction | Nucleophile | Catalyst (Typical) | Ligand (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Negishi | Aryl/Alkyl-ZnBr | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | THF, Dioxane |

Organometallic Chemistry and C-F Activation

The distinct reactivity of the C-Br versus the C-F bond in this compound allows for selective organometallic transformations.

Lithiation and Magnesiation at the Bromine Site

The carbon-bromine bond is significantly more susceptible to metal-halogen exchange than the highly stable carbon-fluorine bond. This selective reactivity allows for the clean formation of aryllithium and Grignard reagents.

Treatment of this compound with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, leads to rapid bromine-lithium exchange. orgsyn.orgorgsyn.org This reaction efficiently generates the corresponding aryllithium species, (3-(tert-butyl)-5-fluorophenyl)lithium. This powerful nucleophile can then be trapped with various electrophiles to introduce a wide range of functional groups.

Similarly, the corresponding Grignard reagent, 3-(tert-butyl)-5-fluorophenylmagnesium bromide, can be prepared by reacting the aryl bromide with magnesium metal turnings in an anhydrous ether solvent. wisc.edumnstate.edu Initiation of the reaction may require an activating agent, such as a small crystal of iodine or 1,2-dibromoethane (B42909). wisc.edu The resulting Grignard reagent is a strong nucleophile and base, widely used for forming new carbon-carbon bonds via reaction with carbonyls, epoxides, and other electrophiles. mnstate.edulibretexts.org

The C-F bond remains intact during these transformations due to its much higher bond dissociation energy and the kinetic favorability for exchange at the C-Br site. mdpi.com Activation of aromatic C-F bonds typically requires specialized transition-metal catalysts or harsh reaction conditions not employed in standard lithiation or magnesiation protocols. mdpi.comresearchgate.net

Table 3: Synthesis of Organometallic Reagents

| Reagent Type | Metalating Agent | Typical Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Aryllithium | n-Butyllithium | THF / Hexanes | -78 | (3-(tert-butyl)-5-fluorophenyl)lithium |

Subsequent Trapping Reactions with Electrophiles

The carbon-bromine bond in this compound is the primary site of reactivity for generating organometallic intermediates. Through a process known as metal-halogen exchange, typically using strong organolithium bases like n-butyllithium at low temperatures (-78 °C), the bromine atom is swapped for a lithium atom. This reaction forms the highly reactive aryllithium species, 3-(tert-butyl)-5-fluorophenyllithium. This intermediate is a potent nucleophile and is generally not isolated but used in situ.

The synthetic utility of this aryllithium intermediate lies in its subsequent reaction with a wide variety of electrophiles, allowing for the introduction of diverse functional groups onto the aromatic ring at the position formerly occupied by bromine. This "trapping" step is a powerful method for creating more complex molecules. The general concept of generating arylmetal species and trapping them with electrophiles is a fundamental strategy in organic synthesis. nih.gov Common classes of electrophiles and their corresponding products are detailed below.

Key transformations include:

Carbonyl Compounds: Reaction with aldehydes and ketones yields secondary and tertiary benzylic alcohols, respectively.

Carbon Dioxide: Quenching the aryllithium with solid carbon dioxide (dry ice) followed by an acidic workup produces the corresponding benzoic acid derivative.

Sulfur Electrophiles: Reagents like diphenyl disulfide can be used to introduce a thiophenyl group. nih.gov

Halogenating Agents: Electrophiles such as iodine (I₂) or N-bromosuccinimide (NBS) can be used to introduce a different halogen at the metalated position.

The following table summarizes potential trapping reactions of the aryllithium intermediate derived from this compound.

| Electrophile | Reagent Example | Product Class |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol |

| Carbon Dioxide | CO₂ (Dry Ice) | Carboxylic Acid |

| Disulfide | Diphenyl disulfide (PhSSPh) | Thioether |

| Iodine | I₂ | Aryl Iodide |

Potential for C-F Bond Activation in Strategic Synthesis

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy, making the C-F bond the strongest single bond in organic chemistry. researchgate.netuni-wuerzburg.de In this compound, the C-Br bond is substantially more reactive than the C-F bond. Consequently, standard synthetic transformations, such as metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions, will selectively occur at the C-Br position.

However, the functionalization of C-F bonds is a rapidly developing area of research, offering novel synthetic pathways. mdpi.com The activation of C(aryl)-F bonds typically requires specialized conditions, often involving transition-metal complexes (e.g., nickel, palladium, rhodium) with specific ligands that can facilitate oxidative addition into the strong C-F bond. uni-wuerzburg.de Metal-free methods using strong Lewis acids or photoredox catalysis are also emerging. researchgate.net

For this compound, any strategy aimed at activating the C-F bond would likely need to be implemented after the C-Br bond has been functionalized. A potential synthetic sequence could involve:

Initial reaction at the C-Br bond (e.g., Suzuki coupling to form a biaryl compound).

Subsequent C-F bond activation on the resulting product using a suitable transition-metal catalyst system under forcing conditions.

While direct C-F activation on the starting material is unlikely due to the competing reactivity of the C-Br bond, its potential as a functional handle in more advanced synthetic intermediates remains an area for exploration. This approach could grant access to partially fluorinated aromatic compounds that are otherwise difficult to synthesize. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-bromo-3-(tert-butyl)-5-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons and the tert-butyl group. The aromatic region will feature three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromine, fluorine, and tert-butyl substituents. The tert-butyl group, being electron-donating, will shield the adjacent protons, while the electronegative bromine and fluorine atoms will deshield them.

The coupling patterns (splitting) of the aromatic protons are governed by spin-spin interactions, primarily through-bond J-coupling. The protons will exhibit couplings to each other and to the fluorine atom. The expected coupling constants are typically in the range of 0-3 Hz for meta-coupling (⁴JHH) and 5-10 Hz for meta-coupling to fluorine (⁴JHF).

Predicted ¹H NMR Data:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.2 - 7.4 | Doublet of doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz |

| H-4 | 7.0 - 7.2 | Triplet (t) or dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 8-10 Hz |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz |

| -C(CH₃)₃ | 1.3 - 1.4 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the nature of the directly attached atoms and the neighboring substituents. The carbon atoms bonded to bromine and fluorine will exhibit the most significant shifts due to the large electronegativity and halogen effects. The tert-butyl group's quaternary and methyl carbons will also have characteristic chemical shifts.

Predicted ¹³C NMR Data:

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 | 115 - 120 |

| C-3 (C-C(CH₃)₃) | 150 - 155 |

| C-4 | 110 - 115 |

| C-5 (C-F) | 160 - 165 (doublet, ¹JCF ≈ 240-250 Hz) |

| C-6 | 112 - 117 |

| -C (CH₃)₃ | 34 - 38 |

| -C(C H₃)₃ | 30 - 33 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the local electronic environment. Furthermore, the fluorine signal will be split by couplings to the neighboring aromatic protons (H-4 and H-6), providing additional structural confirmation. These through-bond couplings are typically observed over two to four bonds.

Predicted ¹⁹F NMR Data:

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -110 to -115 | Triplet of triplets (tt) or dd | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the aromatic protons that are spin-coupled, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign the protonated aromatic carbons (C-2, C-4, and C-6) and the methyl carbons of the tert-butyl group to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the tert-butyl protons to the aromatic C-3, C-2, and C-4 would confirm the attachment of the tert-butyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring and the tert-butyl group.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

tert-Butyl Group Vibrations: The C-H stretching and bending vibrations of the methyl groups in the tert-butyl substituent will produce strong signals, typically around 2960 cm⁻¹ (asymmetric stretching) and 1370 cm⁻¹ (symmetric bending).

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 1250-1000 cm⁻¹ for C-F and 600-500 cm⁻¹ for C-Br.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands that are unique to the molecule. This region includes C-C stretching, C-H in-plane and out-of-plane bending, and ring deformation vibrations, providing a unique spectral signature for this compound.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2970 - 2870 |

| Aromatic C=C Stretch | 1600 - 1450 |

| tert-butyl C-H Bend | 1470 - 1365 |

| C-F Stretch | 1250 - 1000 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

| C-Br Stretch | 600 - 500 |

Characteristic Group Frequencies for C-Br, C-F, and tert-Butyl Moieties

While a complete experimental Infrared (IR) and Raman spectrum for this compound is not widely published, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule. These frequencies are instrumental in identifying the compound's structural components.

C-Br Vibrations: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the infrared spectrum. For aromatic bromine compounds, this stretching frequency is expected to appear in the range of 600-500 cm⁻¹.

C-F Vibrations: The carbon-fluorine bond is the strongest single bond to carbon, and its stretching vibration gives rise to a strong absorption band in the IR spectrum. For aryl fluorides, this band is characteristically found in the 1300-1100 cm⁻¹ region.

tert-Butyl Group Vibrations: The tert-butyl group, -C(CH₃)₃, presents several characteristic vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups occur in the 2975-2870 cm⁻¹ range. Additionally, characteristic bending vibrations for the tert-butyl group, often referred to as a "pincer" or "umbrella" mode, typically result in two distinct bands. One strong band is expected near 1395-1390 cm⁻¹ and a medium intensity band around 1370-1365 cm⁻¹. The C-C stretching vibrations of the tert-butyl group are generally weaker and appear in the 1280-1100 cm⁻¹ range.

The following table summarizes the anticipated characteristic group frequencies for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| tert-Butyl C-H | Asymmetric Stretching | ~2960 |

| tert-Butyl C-H | Symmetric Stretching | ~2870 |

| Aromatic C=C | Stretching | 1600-1450 |

| tert-Butyl CH₃ | Asymmetric Bending | ~1470 |

| tert-Butyl CH₃ | Symmetric Bending | 1395-1390 and 1370-1365 |

| C-F | Stretching | 1300-1100 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₀H₁₂BrF, is 230.01064 Da. nih.gov This value is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrF |

| Calculated Exact Mass | 230.01064 Da |

Fragmentation Patterns and Structural Information from MS/MS

Key expected fragmentation pathways include:

Loss of a Methyl Radical: A primary and highly characteristic fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a prominent peak at m/z [M-15]⁺. For this compound, this would correspond to a fragment with m/z of approximately 215/217 (reflecting the two isotopes of bromine, ⁷⁹Br and ⁸¹Br).

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in a fragment ion corresponding to the tert-butyl-fluorophenyl cation.

Isotopic Pattern of Bromine: A hallmark of a bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the nearly equal natural abundance of the isotopes ⁷⁹Br and ⁸¹Br, two peaks of roughly equal intensity will be observed, separated by 2 m/z units (M⁺ and M+2⁺).

X-ray Crystallography for Solid-State Structure (If Applicable)

As of the current date, there is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed experimental description of its solid-state structure, including crystal lattice parameters, molecular conformation, bond lengths, and bond angles, cannot be provided. Such an analysis would require the successful growth of a single crystal suitable for X-ray diffraction studies.

Conformation and Packing in Crystal Lattice

Information on the conformation and crystal packing of this compound is not available as no crystallographic studies have been published.

Bond Lengths and Angles Analysis

Experimental data on the precise bond lengths and angles for this compound, which would be derived from X-ray crystallography, is currently unavailable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic landscape of a molecule, which governs its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. nih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule. mdpi.com For aromatic compounds, this includes calculating key parameters such as bond lengths, bond angles, and dihedral angles.

In a theoretical study on the related molecule 1-bromo-3-fluorobenzene (B1666201), DFT calculations using the B3LYP functional were employed to determine its optimized geometry and vibrational frequencies. nih.gov For 1-Bromo-3-(tert-butyl)-5-fluorobenzene, similar calculations would be performed. The introduction of the bulky tert-butyl group at the C3 position is expected to cause minor distortions in the benzene (B151609) ring's planarity and influence the bond angles of the adjacent carbon atoms due to steric hindrance. The optimized geometric parameters obtained from such a calculation provide a foundational model for the molecule's structure.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Data below is based on typical values for substituted benzenes and is for illustrative purposes, as specific computational results for this exact molecule are not publicly available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | The length and strength of this bond are critical for reactions involving its cleavage, such as cross-coupling. |

| C-F Bond Length | ~1.35 Å | Indicates a strong bond that is less likely to break than the C-Br bond. |

| C-C(tert-butyl) Bond Length | ~1.53 Å | Typical length for a bond between an sp2 (aromatic) and an sp3 (alkyl) carbon. |

| ∠C2-C1-C6 | ~121° | The angle at the bromine-substituted carbon may be slightly larger than the ideal 120° due to the halogen's size. |

| ∠C2-C3-C4 | ~118° | Steric repulsion from the large tert-butyl group may compress this angle within the ring. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would reveal the following:

HOMO : The tert-butyl group is an electron-donating group, which would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO density is expected to be distributed primarily over the aromatic ring.

LUMO : The electronegative fluorine and bromine atoms are electron-withdrawing, which lowers the energy of the LUMO. This makes the molecule more receptive to nucleophilic attack or reactions involving electron acceptance. The LUMO is likely to have significant contributions from the orbitals on the carbon atoms attached to the halogens.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties Values are estimations based on related compounds like 1-bromo-3-fluorobenzene.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Higher energy (less negative) due to the electron-donating tert-butyl group, indicating stronger nucleophilic character. |

| LUMO Energy | ~ -0.8 eV | Low energy due to electron-withdrawing halogens, suggesting susceptibility to nucleophiles and facilitation of electron transfer. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), which proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The C-Br bond is significantly weaker and more reactive in oxidative addition than the C-F bond.

Theoretical modeling can elucidate this mechanism by:

Calculating the Oxidative Addition Barrier : DFT calculations can determine the energy barrier for the insertion of a Pd(0) catalyst into the C-Br bond. The electronic properties and steric hindrance around the bromine atom, influenced by the adjacent tert-butyl and fluoro groups, would affect this rate-determining step.

Modeling Intermediates : The structures and stabilities of the resulting Ar-Pd(II)-Br intermediates can be computed.

Characterizing the Reductive Elimination Step : The final step, which forms the new C-C bond and regenerates the catalyst, can also be modeled to understand its energetics and the factors influencing its efficiency.

These calculations help in understanding reaction kinetics and optimizing experimental conditions.

Lithiation is a common reaction for preparing functionalized aromatic compounds. The regioselectivity of this reaction on a polysubstituted benzene ring is determined by the directing effects of the substituents.

Fluorine : A powerful ortho-directing group for deprotonation due to the inductive stabilization of the resulting carbanion.

tert-Butyl : A bulky group that sterically hinders the two adjacent ortho positions (C2 and C4).

Bromine : Can undergo either ortho-lithiation or, more commonly, lithium-halogen exchange.

Computational modeling can predict the most likely site of lithiation by calculating the energies of all possible lithiated intermediates. researchgate.net For this compound, the most probable outcome of deprotonation with a lithium amide base would be at the C2 position, which is ortho to the strongly directing fluorine atom and meta to the bulky tert-butyl group, thus being the most electronically favored and sterically accessible position. DFT calculations would confirm this by showing the C2-lithiated species as the most thermodynamically stable intermediate compared to lithiation at C4 or C6.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties, which aids in the characterization and identification of the molecule. A study on the similar molecule 1-bromo-3-fluorobenzene demonstrated the use of DFT methods to calculate its FT-IR and FT-Raman spectra, showing good agreement with experimental data. nih.gov

For this compound, these methods could predict:

Vibrational Frequencies : The calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. This helps in assigning specific vibrational modes to the observed spectral peaks, such as C-H, C-F, C-Br, and C-C stretching and bending modes.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are valuable for confirming the molecular structure by comparing the calculated spectrum with the experimental one. The distinct electronic environments of the three aromatic protons and ten carbon atoms would result in a predictable set of signals.

Electronic Transitions : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions, primarily π → π* transitions within the benzene ring. nih.gov

Ab Initio and DFT Calculations of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have become invaluable for predicting and verifying NMR chemical shifts. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established.

The process typically involves optimizing the molecular geometry of the compound using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of the substituents. The electronegative fluorine atom is expected to cause a downfield shift for adjacent carbons and protons, while the bromine atom and the bulky tert-butyl group will also exert significant electronic and steric influences on the chemical environment of the benzene ring.

For structurally related compounds, such as fluorinated and brominated benzenes, DFT calculations have shown good agreement between theoretical and experimental chemical shifts. researchgate.net These computational approaches can be particularly useful for assigning specific signals in complex spectra and for studying the effects of substituent changes on the electronic structure of the molecule.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Compound (Illustrative)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 125.0 | 124.5 | -0.5 |

| C2 | 115.2 | 114.8 | -0.4 |

| C3 | 131.8 | 131.2 | -0.6 |

| C4 | 118.0 | 117.5 | -0.5 |

| C5 | 130.5 | 130.0 | -0.5 |

| C6 | 120.3 | 119.9 | -0.4 |

Note: This table is illustrative and does not represent actual data for this compound.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational calculations are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions.

For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p) or 6-311++G(d,p), can be employed to compute the harmonic vibrational frequencies. core.ac.ukresearchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method.

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to:

C-H stretching of the aromatic ring and the tert-butyl group.

C-C stretching within the benzene ring.

C-F and C-Br stretching , which are sensitive to their electronic environment.

C-H bending modes (in-plane and out-of-plane).

Vibrations associated with the tert-butyl group, such as methyl group deformations.

Studies on similar molecules, like 3-bromo-5-fluorobenzonitrile, have demonstrated that DFT calculations can yield vibrational frequencies in good agreement with experimental FTIR and FT-Raman spectra. core.ac.uk Such analyses, often supported by Total Energy Distribution (TED) calculations, allow for a detailed understanding of the vibrational characteristics of the molecule.

Table 2: Calculated Vibrational Frequencies and Assignments for a Substituted Benzene (Illustrative)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100 | 3068 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980 | 2950 | tert-butyl C-H stretch |

| ν(C=C) | 1600 | 1584 | Aromatic ring stretch |

| ν(C-F) | 1250 | 1238 | C-F stretch |

| ν(C-Br) | 680 | 673 | C-Br stretch |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Analysis (If Relevant)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a relatively rigid molecule like this compound, extensive conformational analysis via MD simulations may be of limited relevance as the primary conformational freedom would be the rotation of the tert-butyl group around its C-C bond.

However, MD simulations could be employed to study the intermolecular interactions of this compound in different solvent environments or in the solid state. Such simulations could provide insights into solvation effects, packing arrangements in a crystal lattice, and the dynamics of intermolecular forces such as van der Waals interactions and potential halogen bonding involving the bromine atom.

Applications in Advanced Synthesis and Materials Science

As a Synthon for Pharmaceutical Intermediates

The structural motifs present in 1-Bromo-3-(tert-butyl)-5-fluorobenzene are of significant interest in medicinal chemistry. The aryl fluoride (B91410) motif is a common feature in many modern pharmaceuticals, and the tert-butyl group can influence the pharmacokinetic properties of a drug candidate.

The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The C-F bond is strong and resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.

The presence of the aryl fluoride motif in this compound makes it a valuable starting material for the synthesis of novel drug candidates. The bulky tert-butyl group can provide steric hindrance, which can be exploited to achieve selective binding to a target protein or to protect adjacent functional groups during synthesis. Research into fluorinated organic compounds suggests their utility in developing new therapeutic agents. chemimpex.com While the tert-butyl group is a common motif in organic chemistry, its high lipophilicity can be a drawback in medicinal chemistry. nih.gov The strategic placement of fluorine atoms can help to mitigate this by increasing the hydrophilicity of the molecule. nih.govresearchgate.netst-andrews.ac.uk

| Structural Feature | Influence on Pharmaceutical Properties | Example Application |

|---|---|---|

| Aryl Fluoride | Enhanced metabolic stability, increased binding affinity, improved bioavailability. | Development of enzyme inhibitors and receptor antagonists. |

| Tert-butyl Group | Provides steric bulk, influences molecular conformation, can increase lipophilicity. | Modulation of drug-target interactions and pharmacokinetic profiles. |

| Bromine Atom | Serves as a reactive handle for cross-coupling reactions. | Facilitates the assembly of complex molecular architectures. |

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple building blocks.

Common cross-coupling reactions that can be employed with this synthon include the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). nbinno.com These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, facilitating the synthesis of diverse libraries of compounds for biological screening. The ability to selectively functionalize the molecule at the bromine position while leaving the fluorine and tert-butyl groups intact is a key advantage in multi-step syntheses of bioactive molecules.

Role in Agrochemical and Specialty Chemical Development

Similar to the pharmaceutical industry, the agrochemical sector also benefits from the unique properties imparted by fluorine substitution. Fluorinated compounds often exhibit enhanced biological activity and improved environmental stability, making them effective pesticides, herbicides, and fungicides. While specific applications of this compound in agrochemical development are not extensively documented in public literature, related compounds like 1-bromo-3,4,5-trifluorobenzene are known to be used in agrochemical synthesis. chemimpex.com A patent for the related compound 1-bromo-3-fluorobenzene (B1666201) also highlights its utility as an intermediate for agrochemicals. google.com

In the realm of specialty chemicals, halogenated aromatic compounds are used in the production of dyes and other fine chemicals. The reactivity of the bromine atom in this compound allows for its incorporation into larger chromophoric systems.

Precursor for Advanced Materials

The unique electronic and physical properties of fluorinated aromatic compounds make them attractive precursors for a variety of advanced materials, including polymers, liquid crystals, and optoelectronic materials.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, from non-stick coatings to high-performance dielectrics. The incorporation of the this compound unit into a polymer backbone, for example through polymerization of a derivative, could impart desirable properties such as increased rigidity and thermal stability due to the bulky tert-butyl group and the strong C-F bond. The use of fluorinated compounds in the development of advanced polymers with improved chemical resistance and thermal stability has been noted. chemimpex.com

Substituted benzenes are fundamental building blocks in the design of liquid crystals. The shape, polarity, and polarizability of the molecule are key factors that determine its liquid crystalline properties. The rod-like shape of many benzene (B151609) derivatives, combined with the anisotropic properties introduced by substituents, can lead to the formation of nematic, smectic, or cholesteric phases.

Compounds similar to this compound, such as 1-bromo-3,5-difluorobenzene, are used as intermediates in the synthesis of liquid crystals. lookchem.com Patents also describe the use of bromofluorobenzene derivatives in the preparation of liquid crystal compositions. google.comgoogle.com The presence of the fluorine atom can influence the dielectric anisotropy of the liquid crystal, which is a crucial parameter for display applications. The tert-butyl group can affect the packing of the molecules in the liquid crystalline phase. The potential for this compound to be used in optoelectronic materials is also plausible, given the role of functionalized aromatic compounds in this field.

| Material Class | Potential Contribution of this compound | Key Structural Features |

|---|---|---|

| Fluorinated Polymers | Enhanced thermal stability, chemical resistance, and rigidity. | C-F bond, bulky tert-butyl group. |

| Liquid Crystals | Modification of mesophase behavior and dielectric anisotropy. | Anisotropic molecular shape, polar C-F bond. |

| Optoelectronic Materials | Precursor for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Aromatic core with tunable electronic properties. |

As a Building Block for Complex Polycyclic Aromatic Compounds

Currently, there is no available research data detailing the specific application of this compound in the synthesis of complex polycyclic aromatic compounds.

Exploring New Frontiers: Future Research Directions for this compound

The compound this compound, a substituted aromatic halide, represents a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromine atom, and an electron-withdrawing fluorine atom, imparts specific steric and electronic properties that make it an intriguing substrate for advanced chemical transformations. While its primary use to date has been as an intermediate in the synthesis of more complex molecules, the full scope of its reactivity remains largely unexplored. This article delves into promising future research directions for this compound, focusing on the development of novel synthetic methodologies and applications in cutting-edge areas of chemistry.

Future Research Directions and Unexplored Reactivity

The exploration of 1-Bromo-3-(tert-butyl)-5-fluorobenzene's reactivity is poised to benefit significantly from the application of modern synthetic and analytical techniques. The following sections outline key areas where future research could unlock novel transformations and applications for this compound.

Traditional methods for the synthesis of substituted bromofluorobenzenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This could include exploring one-pot syntheses or processes that utilize greener solvents and catalysts. For instance, direct C-H activation and functionalization of simpler precursors could offer a more atom-economical route to this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Bromination/Fluorination | Reduced step count, higher atom economy. | Development of regioselective catalysts. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions. |

| Biocatalytic Halogenation | Use of enzymes for selective halogenation under mild conditions. | Discovery and engineering of suitable halogenase enzymes. |

Photocatalysis and electrocatalysis have emerged as powerful tools for driving chemical reactions under mild conditions, often with unique selectivity. For this compound, these techniques could enable a variety of cross-coupling reactions that are challenging to achieve through traditional thermal methods. nih.govacs.orgrsc.org The sterically hindered nature of the compound makes it an excellent candidate for exploring the limits of these modern synthetic tools.

Photocatalytic Cross-Coupling: Visible-light photoredox catalysis could be employed to activate the C-Br bond of this compound, allowing for coupling with a wide range of partners, including alkyl, aryl, and heteroaryl fragments. rsc.org Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), could be particularly effective for challenging cross-coupling reactions. nih.govacs.org

Electrocatalytic Functionalization: Electrocatalysis offers an alternative approach to generate reactive intermediates from this compound. acs.org Anodic or cathodic activation could facilitate reactions such as carboxylation, amination, or etherification, providing access to a diverse array of functionalized products under mild and controlled conditions.

| Catalytic Method | Potential Reaction | Anticipated Benefits |

| Photocatalysis | C-N Cross-Coupling with amines | Mild reaction conditions, broad substrate scope. acs.org |

| Photocatalysis | C-O Cross-Coupling with alcohols/phenols | Access to novel ether derivatives. |

| Electrocatalysis | Reductive coupling with CO2 | Sustainable route to carboxylic acids. |

| Electrocatalysis | C-C bond formation | Avoidance of stoichiometric organometallic reagents. acs.org |

The development of asymmetric cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high enantioselectivity. The steric bulk of the tert-butyl group in this compound makes it a challenging but interesting substrate for asymmetric transformations, such as Suzuki-Miyaura or Negishi couplings. beilstein-journals.orgorganic-chemistry.orgrsc.org Future research could focus on the design and application of novel chiral ligands that can effectively control the stereochemistry of reactions involving this sterically demanding substrate. beilstein-journals.orgrsc.org The successful development of such methods would provide enantiomerically enriched biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.

| Asymmetric Reaction | Chiral Ligand Class | Potential Product |

| Suzuki-Miyaura Coupling | Chiral Phosphine (B1218219) Ligands | Axially Chiral Biaryls |

| Negishi Coupling | Chiral Diamine Ligands | Enantioenriched Alkylated Arenes |

| Buchwald-Hartwig Amination | Chiral Biaryl Phosphine Ligands | Chiral Anilines |

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The fluorine atom in this compound could be leveraged in the design of novel bio-orthogonal probes. For instance, the compound could serve as a precursor for the synthesis of fluorinated tetrazines or other strained systems used in inverse-electron-demand Diels-Alder reactions for live-cell imaging or protein labeling. researchgate.netnih.gov The unique electronic properties conferred by the fluorine and bromine atoms could be exploited to fine-tune the reactivity and stability of these probes.

| Bio-orthogonal Reaction | Potential Application | Key Feature of the Compound |

| Inverse-Electron-Demand Diels-Alder | Live-cell imaging, drug delivery | Precursor to fluorinated dienophiles or dienes. |

| Staudinger Ligation | Protein modification | Synthesis of fluorinated phosphine reagents. |

| Suzuki-Miyaura Cross-Coupling | Site-specific protein labeling | Palladium-catalyzed coupling on genetically encoded unnatural amino acids. researchgate.net |

A deeper understanding of the reaction mechanisms involving this compound can be achieved through advanced spectroscopic techniques. The study of transient intermediates in its reactions, particularly in photocatalytic and electrocatalytic processes, is crucial for optimizing reaction conditions and developing new transformations. Techniques such as time-resolved spectroscopy, in-situ NMR, and advanced mass spectrometry can provide valuable insights into the structure and reactivity of radical ions, excited states, and organometallic intermediates. These studies would not only benefit the chemistry of this specific compound but also contribute to a broader understanding of reaction mechanisms in organic synthesis.

| Spectroscopic Technique | Information Gained | Impact on Research |

| Transient Absorption Spectroscopy | Characterization of excited states and radical ions. | Elucidation of photocatalytic mechanisms. |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress and intermediate formation. | Optimization of reaction conditions and identification of side products. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. | Confirmation of radical pathways in reactions. |

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(tert-butyl)-5-fluorobenzene, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. Key steps include: